Product packaging for Potassium dithionite(Cat. No.:CAS No. 14293-73-3)

Potassium dithionite

Cat. No.: B078895
CAS No.: 14293-73-3
M. Wt: 206.33 g/mol
InChI Key: HEZHYQDYRPUXNJ-UHFFFAOYSA-L
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Description

Potassium dithionite (K₂S₂O₄) is a potent and versatile inorganic reducing agent with significant utility in chemical and biochemical research. Its core value lies in its strong reductive capacity, driven by its decomposition in aqueous solution to generate sulfoxylate radicals, which act as potent electron donors. This mechanism makes it exceptionally effective for the anaerobic reduction of various functional groups, particularly in the deoxygenation of solutions and the creation of oxygen-free environments for studying oxygen-sensitive processes. Researchers employ this compound in specific applications such as the reduction of disulfide bonds in proteins, the study of electron transfer mechanisms in metalloenzymes (e.g., cytochromes and ferredoxins), and as a key reagent in vat dyeing processes within material science. Its rapid consumption of dissolved oxygen also makes it invaluable for preparing anaerobic buffers and for experiments investigating the effects of anoxia on biological systems. This compound provides a reliable and controlled means to induce a reductive state, offering critical insights into redox biochemistry, catalysis, and the stability of sensitive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula K2S2O4<br>K2O4S2 B078895 Potassium dithionite CAS No. 14293-73-3

Properties

CAS No.

14293-73-3

Molecular Formula

K2S2O4
K2O4S2

Molecular Weight

206.33 g/mol

InChI

InChI=1S/2K.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2

InChI Key

HEZHYQDYRPUXNJ-UHFFFAOYSA-L

SMILES

[O-]S(=O)S(=O)[O-].[K+].[K+]

Canonical SMILES

[O-]S(=O)S(=O)[O-].[K+].[K+]

Color/Form

Light yellow colored powdered or flaked solid

Other CAS No.

14293-73-3

physical_description

Potassium dithionite appears as a light yellow colored powdered or flaked solid. Used to make dyes and other chemicals.

Origin of Product

United States

Ii. Synthetic Methodologies and Mechanistic Pathways of Potassium Dithionite

Established Synthesis Routes for Potassium Dithionite (B78146)

The industrial production of dithionites, including the potassium salt, relies on several established methods. These primarily involve the chemical or electrochemical reduction of sulfur-(IV) compounds.

Reduction of Sulfur Dioxide Precursors

A predominant method for synthesizing dithionites is the reduction of sulfur dioxide (SO₂) in an aqueous medium. wikipedia.orgatamanchemicals.com The core of this process is the dimerization of the sulfur dioxide radical anion ([SO₂]⁻), which is formed by the action of a reducing agent. wikipedia.org Various reducing agents can be employed, leading to different process variations.

Formate (B1220265) Process: This process utilizes formic acid or a formate salt, such as potassium formate, as the reducing agent. google.comepo.org The reaction is typically carried out in a mixed solvent system, for example, water and an organic solvent like methanol. google.comgoogleapis.com An alkali, such as potassium hydroxide (B78521), is reacted with sulfur dioxide and potassium formate. google.com The low solubility of potassium dithionite in the alcohol-water solvent causes it to precipitate out of the solution as it is formed, allowing for its separation by filtration. google.comgoogleapis.com A general equation for the formate process is: HCOOK + 2SO₂ + KOH → K₂S₂O₄ + H₂O + CO₂

Borohydride (B1222165) Process: Another effective method involves the use of potassium borohydride (KBH₄) as the reducing agent. In an alkaline solution, potassium borohydride reacts with sulfur dioxide to produce this compound. wikipedia.orgatamanchemicals.com Each equivalent of the hydride ion (H⁻) from the borohydride reduces two equivalents of sulfur dioxide. atamanchemicals.com The stoichiometry for the analogous sodium borohydride process is shown as: NaBH₄ + 8SO₂ + 8NaOH → 4Na₂S₂O₄ + NaBO₂ + 6H₂O atamanchemicals.com

Zinc Dust Process: Historically, zinc dust has been used as a reducing agent in a two-step process. First, sulfur dioxide is reduced by zinc dust to form zinc dithionite. Subsequently, a metathesis reaction with a potassium salt, such as potassium hydroxide, yields this compound and an insoluble zinc salt like zinc hydroxide. wikipedia.orgatamanchemicals.com 2SO₂ + Zn → ZnS₂O₄ ZnS₂O₄ + 2KOH → K₂S₂O₄ + Zn(OH)₂ wikipedia.org

Electrochemical Synthesis Pathways

Electrochemical methods present a potentially advantageous route for producing dithionite solutions. These processes typically involve the cathodic reduction of sulfur dioxide or bisulfite solutions in an electrolytic cell. google.com A two-compartment cell, separated by a cation-exchange membrane, is often used. google.com

In this setup, a solution of potassium bisulfite (KHSO₃) or aqueous sulfur dioxide can be used as the catholyte. google.comwikipedia.org During electrolysis, the sulfur dioxide is reduced at the cathode to form dithionite ions. The corresponding anodic reaction can be the oxidation of water or another species. google.com

The fundamental cathodic reaction is: 2SO₂ + 2e⁻ → S₂O₄²⁻

Controlling the pH of the catholyte is crucial in this process to ensure product stability and achieve high current efficiency. google.com For instance, in the electrochemical production of sodium dithionite, the catholyte pH is often maintained between 5 and 8. google.com

Alternative Synthetic Strategies

Beyond the more common industrial methods, other strategies for dithionite synthesis exist.

Amalgam Process: This method employs a potassium amalgam, formed during the electrolysis of potassium chloride, as the reducing agent. The potassium amalgam reduces a potassium bisulfite solution to form this compound. atamanchemicals.com The mercury, depleted of potassium, is then recycled back to the electrolysis cell. atamanchemicals.com A key parameter in this process is maintaining the pH of the hydrogensulfite solution between 5 and 6. atamanchemicals.com

Influence of Reaction Parameters on Synthesis Outcomes

The synthesis of this compound is highly sensitive to the conditions under which the reaction is performed. Key parameters such as pH and temperature must be carefully controlled to maximize yield and ensure the stability of the final product.

Control of pH in Dithionite Synthesis

The pH of the reaction medium is a critical factor in dithionite synthesis. The dithionite ion (S₂O₄²⁻) is unstable in acidic solutions, where it undergoes rapid decomposition. wikipedia.orgatamanchemicals.com The decomposition in acidic or neutral solution involves hydrolysis to thiosulfate (B1220275) (S₂O₃²⁻) and bisulfite (HSO₃⁻). wikipedia.org

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.org

Conversely, dithionite exhibits greater stability in alkaline solutions. diva-portal.org However, at very high alkalinity (e.g., pH 14), decomposition can also accelerate, leading to the formation of sulfite (B76179) (SO₃²⁻) and sulfide (B99878) (S²⁻). ncsu.edunih.gov Research on sodium dithionite has shown that it is relatively stable in a moderately alkaline environment, with an optimal pH range suggested to be between approximately 11.5 and 13. ncsu.edudoaj.org In synthetic procedures like the formate process, the pH is carefully controlled, for instance between 4 and 5, by the controlled introduction of reactants. atamanchemicals.com In the amalgam process, a pH of 5 to 6 is maintained. atamanchemicals.com This control is essential to prevent the degradation of the dithionite product and optimize the yield.

Influence of pH on the Stability of Dithionite Solutions ncsu.edudoaj.org
pH LevelRelative StabilityPrimary Decomposition Products
< 7 (Acidic)Low (Rapid Decomposition)Thiosulfate, Bisulfite wikipedia.org
9Decreased StabilityThiosulfate ncsu.edu
11.5 - 13.0Relatively Stable-
14Decreased StabilitySulfite, Sulfide ncsu.edunih.gov

Temperature Effects on Crystallinity and Yield

Temperature is another crucial parameter that significantly impacts the synthesis of this compound. While stable when dry, aqueous solutions of dithionite decompose when heated. wikipedia.org Anhydrous sodium dithionite, for example, decomposes above 90 °C in the presence of air and above 150 °C in its absence. wikipedia.org Similarly, potassium metabisulfite (B1197395), a related compound, decomposes at temperatures above 150 °C. nih.gov

To maximize the yield, synthesis reactions are often conducted at controlled, cool temperatures. For instance, the zinc dust process may be carried out at around 35-40 °C with cooling. atamanchemicals.comcaltech.edu In electrochemical methods, temperatures are typically kept low, in the range of 5-20°C, to prevent product decomposition. google.com Studies on sodium dithionite have demonstrated that the rate of its decomposition increases with rising temperature. diva-portal.orgncsu.edu At 120 °C, decomposition is very rapid, especially at pH levels below 12.5. ncsu.edu Therefore, maintaining a low temperature throughout the synthesis and crystallization process is vital for obtaining a high yield of crystalline this compound.

Effect of Temperature on Dithionite Stability wikipedia.orggoogle.comncsu.edunih.gov
Temperature RangeEffect on DithioniteProcess Context
5 - 20 °CHigh StabilityRecommended for Electrochemical Synthesis google.com
35 - 40 °CControlled ReactionTypical for Zinc Dust Process with cooling atamanchemicals.comcaltech.edu
> 90 °CDecomposition (in air)Decomposition of solid Sodium Dithionite wikipedia.org
120 °CRapid Decomposition (in solution)Observed in stability studies ncsu.edu
> 150 °CDecompositionDecomposition of solid Potassium Metabisulfite nih.gov

Stoichiometric Ratios and Their Impact on Product Purity

The purity of this compound (K₂S₂O₄) is intrinsically linked to the precise control of stoichiometric ratios during its synthesis. The primary industrial methods for producing dithionites involve the reduction of sulfur dioxide (SO₂). The choice of reducing agent and the molar ratios between the reactants are critical variables that dictate the prevalence of side reactions and the level of impurities in the final product.

Common production routes, such as those using zinc dust, sodium borohydride, or formate, each have idealized stoichiometric equations. wikipedia.orgwikipedia.org For instance, the sodium borohydride method follows the general stoichiometry: NaBH₄ + 8 SO₂ + 8 NaOH → 4 Na₂S₂O₄ + NaBO₂ + 6 H₂O. wikipedia.orgwikipedia.org

Deviation from these optimal ratios can lead to several purity issues. An excess of the reducing agent may persist in the final product, while an insufficient amount will result in unreacted sulfur dioxide, which can participate in decomposition pathways of the dithionite product.

In processes involving solvents, such as the formate or electrochemical methods, the ratio of solvents is also a critical parameter. For example, in certain alcohol-water solvent systems, altering the alcohol-to-water ratio can increase the solubility of the dithionite product. google.com While this might seem beneficial, dissolved dithionite is prone to rapid decomposition, especially at the typical reaction pH, which ultimately reduces both the yield and the purity of the isolated solid. google.com

Furthermore, the decomposition of dithionite is a significant factor affecting purity. Dithionite solutions are inherently unstable and can disproportionate into thiosulfate and bisulfite, a reaction that is accelerated in acidic conditions. wikipedia.orgcdnsciencepub.comdiva-portal.org Therefore, maintaining the correct stoichiometry of alkaline agents, such as sodium or potassium hydroxide, is crucial to stabilize the product during synthesis and prevent the formation of these impurities. diva-portal.orggoogle.com In some processes, an excess of the reducing agent, such as sodium amalgam, relative to the sulfur dioxide feed is deliberately used to maximize the conversion and yield. google.com

The impact of reactant and solvent ratios on the purity and yield of dithionite is summarized in the table below.

ParameterConditionImpact on Purity & Yield
Reducing Agent to SO₂ Ratio Insufficient Reducing AgentIncomplete reaction; residual SO₂ can lead to acidic conditions, promoting dithionite decomposition.
Excess Reducing AgentPotential for contamination of the final product with unreacted reducing agent or its byproducts.
Alkaline Agent Concentration Insufficient Alkaline AgentAcidic or neutral conditions accelerate the decomposition of dithionite into thiosulfate and bisulfite, reducing purity. wikipedia.orgdiva-portal.org
Optimal Alkaline AgentStabilizes the dithionite ion, minimizing decomposition and maximizing yield and purity. diva-portal.org
Solvent Ratio (e.g., Alcohol/Water) Non-optimal RatioCan increase dithionite solubility, leading to enhanced decomposition in the solution phase and lower isolated yield/purity. google.com

In-depth Mechanistic Investigations of Dithionite Formation

The formation of the dithionite ion (S₂O₄²⁻) is a complex process that proceeds through a radical mechanism. It is now widely accepted that the sulfoxyl anion radical, SO₂⁻, is the key intermediate and sole precursor to dithionite. researchgate.net

The central feature of this mechanism is the equilibrium between the dithionite ion and the sulfoxyl anion radical in aqueous solutions. This equilibrium is characterized by the reversible cleavage of the unusually long and weak sulfur-sulfur bond (238.9 pm) in the dithionite ion. researchgate.net

S₂O₄²⁻ ⇌ 2 SO₂⁻

This equilibrium was confirmed by electron paramagnetic resonance (EPR) studies, which detected the presence of the SO₂⁻ radical in dithionite solutions. caltech.edu The formation of dithionite, therefore, is the result of the dimerization of two sulfoxyl anion radicals.

The generation of the essential SO₂⁻ radical typically begins with the one-electron reduction of sulfur dioxide (SO₂). This can be achieved through various means, including chemical reduction or electrochemical processes. wikipedia.orgcaltech.edugoogle.com

SO₂ + e⁻ → SO₂⁻

In chemical synthesis, a reducing agent provides the electron. For example, in the formate process, formate ions reduce SO₂. In electrochemical synthesis, the reduction occurs at the cathode. google.com

The decomposition of certain sulfur-containing compounds can also lead to the formation of dithionite through a radical pathway. For example, the decomposition of thiourea (B124793) dioxides in the presence of a limited amount of oxygen involves the formation of a sulfoxylate (B1233899) ion (SO₂²⁻), which is then oxidized to the sulfoxyl anion radical (SO₂⁻), leading to the subsequent formation of dithionite via the dimerization equilibrium. researchgate.net

Kinetic studies have further elucidated the complexity of these reactions. The rate of dithionite decomposition, a reverse of its formation, has shown different dependencies on the dithionite concentration under various conditions, which is explained by the involvement of the SO₂⁻ radical in subsequent reaction steps. cdnsciencepub.comcaltech.edu

Iii. Redox Chemistry and Reaction Mechanisms of the Dithionite Ion

Electron Transfer Mechanisms Involving Dithionite (B78146)

The reducing power of dithionite is harnessed through the transfer of electrons to an oxidizing agent. This process can occur via single-electron or two-electron pathways, depending on the reaction conditions and the nature of the other reactants.

In many reactions, the dithionite ion acts as a source of the sulfur dioxide radical anion (SO₂•⁻), which then participates in a single-electron transfer (SET) process. rhhz.netresearchgate.net The dithionite ion exists in equilibrium with the SO₂•⁻ radical in solution, a consequence of the weak S-S bond in the dithionite anion. wikipedia.orgcaltech.edu This equilibrium is a key aspect of its chemistry.

The generation of the SO₂•⁻ radical is often the rate-determining step in these reactions. researchgate.net Once formed, this radical can donate a single electron to an acceptor molecule. For instance, in the reduction of certain organic compounds, the SO₂•⁻ radical transfers an electron to the substrate, initiating a radical chain reaction. rhhz.netorganic-chemistry.org The kinetics of reduction of some proteins, like cytochrome b5, are consistent with electron transfer from the SO₂•⁻ radical to the protein's heme edge. portlandpress.comnih.gov

The concentration of the SO₂•⁻ radical is inversely proportional to the total dithionite concentration; higher dithionite concentrations favor the dimeric S₂O₄²⁻ form. wordpress.com This relationship means that more dilute solutions of dithionite can, paradoxically, be stronger reducing agents in contexts where the SO₂•⁻ radical is the primary reductant.

S₂O₄²⁻ + 2H₂O → 2HSO₃⁻ + 2e⁻ + 2H⁺ wikipedia.org

The standard redox potential for this reaction at pH 7 is approximately -0.66 V versus the standard hydrogen electrode, highlighting its strong reducing capability. wikipedia.orgresearchgate.net The mechanism of this two-electron transfer may not always be a direct concerted process but can involve two sequential single-electron transfers, often with the formation of an intermediate radical species. umich.edu For example, studies on the reduction of flavodoxin by dithionite suggest that the reduction occurs through two successive one-electron transfers, with the semiquinone form of the flavodoxin being a transient intermediate. umich.edu

Single-Electron Transfer Pathways

Radical Intermediates in Dithionite Reactivity

The chemistry of dithionite is intrinsically linked to the formation and reactivity of radical species, most notably the sulfur dioxide radical anion (SO₂•⁻).

The dithionite anion (S₂O₄²⁻) has a characteristically long and weak sulfur-sulfur bond, with a bond distance of about 239 pm. wikipedia.org This weak bond allows for reversible dissociation into two sulfur dioxide radical anions (SO₂•⁻) in solution. wikipedia.orgcaltech.edu

S₂O₄²⁻ ⇌ 2SO₂•⁻

The existence of this equilibrium has been confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy, which allows for the direct detection of the paramagnetic SO₂•⁻ radical. wikipedia.orgcaltech.edu EPR studies have been crucial in establishing the presence and quantifying the concentration of this radical intermediate in dithionite solutions under various conditions. nih.gov

The SO₂•⁻ radical is a key reactive intermediate in many reactions involving dithionite. rhhz.net It can act as a potent single-electron reducing agent. nih.gov For instance, in organic synthesis, the SO₂•⁻ radical generated from sodium dithionite can initiate radical processes for the formation of sulfones and sulfonamides. rhhz.net Mechanistic studies have shown that the SO₂•⁻ radical can react with aryl or alkyl halides to generate carbon-centered radicals, which then combine with another SO₂•⁻ radical to form a sulfinate salt. rhhz.netresearchgate.net

This radical is also implicated in the reduction of various metal complexes and proteins. portlandpress.comnih.gov In some enzymatic reactions, dithionite is used as a reducing agent to generate radical intermediates within the enzyme's active site, which can then be trapped and studied to elucidate reaction mechanisms. nih.govnsf.gov The reactivity of the SO₂•⁻ radical allows it to participate in radical-radical coupling reactions, forming new chemical bonds. nih.gov

Formation and Detection of Sulfonyl Radical (SO₂•⁻)

Reaction Pathways with Oxidizing and Reducing Agents

Dithionite is a versatile reducing agent that reacts with a wide array of oxidizing agents. The products of these reactions depend on the strength of the oxidizing agent and the reaction conditions.

With relatively weak oxidizing agents, dithionite is typically oxidized to sulfite (B76179) (SO₃²⁻). caltech.edu For example, the reduction of chromate (B82759) ions (CrO₄²⁻) by dithionite in basic solutions yields chromium(III) hydroxide (B78521) and sulfite ions. vaia.comvaia.com

In the presence of stronger oxidizing agents like molecular oxygen, the reaction can be more complex, yielding a mixture of products. The reaction with oxygen in aqueous solution can produce bisulfite (HSO₃⁻) and hydrogen sulfate (B86663) (HSO₄⁻). wikipedia.orgcaltech.edu

Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃ wikipedia.org

With very strong oxidizing agents, dithionite can be oxidized all the way to sulfate (SO₄²⁻). caltech.edu

The dithionite ion itself is a strong reducing agent and does not typically react with other reducing agents. However, its stability and reducing power are pH-dependent. In acidic solutions, dithionite undergoes disproportionation to thiosulfate (B1220275) (S₂O₃²⁻) and bisulfite (HSO₃⁻). wikipedia.org

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.org

In strongly alkaline solutions, it can disproportionate to sulfite (SO₃²⁻) and sulfide (B99878) (S²⁻). wikipedia.org

3Na₂S₂O₄ + 6NaOH → 5Na₂SO₃ + Na₂S + 3H₂O wikipedia.org

These decomposition pathways are important considerations when using dithionite in chemical reactions.

Oxidation Pathways of the Dithionite Ion

The oxidation of the dithionite ion can proceed through several pathways, influenced by the oxidant and reaction conditions. In the presence of oxygen, dithionite is oxidized to a mixture of sulfur-containing species. Under aerobic conditions, the reaction with water and oxygen yields sodium hydrogen sulfate and sodium hydrogen sulfite. wikipedia.orgoecd.org

Reaction with Oxygen: Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃ wikipedia.org

The oxidation of sodium dithionite in alkaline solutions with molecular oxygen occurs in two steps. The first, rapid step involves the oxidation of dithionite to sulfite and sulfate. ugr.es In the second step, the sulfite is further oxidized to sulfate. ugr.es

The anhydrous solid form of sodium dithionite decomposes exothermically in the air when heated above 90°C, producing sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂). diva-portal.org

Reductive Capabilities in Organic and Inorganic Systems

Sodium dithionite is a versatile reducing agent in both organic and inorganic chemistry due to its strong reducing power. solubilityofthings.com At a pH of 7, it has a redox potential of -0.66 V versus the standard hydrogen electrode. wikipedia.orgnih.gov

Organic Systems: In organic synthesis, sodium dithionite is widely used for the reduction of various functional groups.

Nitro Compounds: It effectively reduces aromatic nitro compounds to their corresponding anilines. organic-chemistry.orgacsgcipr.org This is a key step in the synthesis of various compounds, including dyes and pharmaceuticals.

Aldehydes and Ketones: Dithionite can reduce aldehydes and some ketones to their corresponding alcohols. wikipedia.orgbeilstein-journals.org At room temperature, it can form α-hydroxy-sulfinates with aldehydes, while at temperatures above 85°C, it reduces the aldehyde to an alcohol. wikipedia.org

Other Functional Groups: It has also been employed in the reduction of azobenzenes to hydrazines and in the synthesis of 2-substituted benzimidazoles from o-nitroanilines and aldehydes. organic-chemistry.org

Inorganic Systems: The dithionite ion is also a powerful reducing agent for a variety of inorganic compounds.

Metal Ions: It can reduce numerous metal ions. For instance, it is used in soil chemistry to reduce iron(III) oxy-hydroxides to soluble iron(II) compounds. wikipedia.org It is also capable of reducing chromate ions (CrO₄²⁻) to chromium(III) hydroxide. vaia.com The presence of ferrous ions can enhance the reduction of chelated heavy metal ions by dithionite. google.com

Sulfur Compounds: In biological systems, extracts of Micrococcus lactilyticus can utilize molecular hydrogen to reduce metabisulfite (B1197395) to thiosulfate, with dithionite as an intermediate. nih.gov

Cytochrome c: The reduction of ferricytochrome c by dithionite involves two parallel pathways: a remote attack, possibly at the exposed edge of the porphyrin system, and an adjacent attack that requires the opening of the heme crevice. pnas.orgnih.gov

Disproportionation Reactions of the Dithionite Ion

Aqueous solutions of dithionite are unstable and undergo disproportionation, a reaction where a substance is simultaneously oxidized and reduced. wikipedia.org The stability and decomposition pathways are highly dependent on pH and other environmental factors.

pH-Dependent Disproportionation Mechanisms

The rate of dithionite decomposition is significantly affected by the pH of the solution. cdnsciencepub.comresearchgate.net It is most stable in alkaline solutions and decomposes rapidly in acidic conditions. diva-portal.orgncsu.edu

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.org

Neutral to Weakly Alkaline Conditions (pH 7-9): In this range, the decomposition is slower than in acidic conditions. oecd.org At pH 7, the primary decomposition products are thiosulfate and bisulfite. diva-portal.org

Alkaline Conditions (pH > 9): Dithionite solutions are most stable in alkaline conditions (pH 9-12), decomposing slowly over days under anaerobic conditions at room temperature. diva-portal.org However, stability decreases at very high pH (pH 14). ncsu.eduresearchgate.net In strongly alkaline media, dithionite disproportionates to sulfite and sulfide. wikipedia.org

3Na₂S₂O₄ + 6NaOH → 5Na₂SO₃ + Na₂S + 3H₂O wikipedia.org

The following table summarizes the principal decomposition patterns of dithionite in relation to pH. oecd.org

pH RangeDecomposition Products
Strongly AlkalineSodium Sulfite, Sodium Sulfide
Weakly Alkaline to Weakly AcidicSodium Bisulfite, Sodium Thiosulfate
AcidicSulfur Dioxide, Sulfur
Strongly AcidicSulfur Dioxide, Hydrogen Sulfide

Influence of Environmental Conditions on Dithionite Stability and Decomposition

Besides pH, several other environmental factors influence the stability and decomposition of the dithionite ion.

Temperature: Increasing temperature accelerates the decomposition of dithionite. diva-portal.orgncsu.edu Anhydrous sodium dithionite decomposes above 90°C in air and above 150°C in the absence of air. oecd.orgdiva-portal.org Aqueous solutions also decompose more rapidly at warmer temperatures. diva-portal.org

Concentration: A higher concentration of the dithionite ion can lead to an accelerated rate of decomposition. ncsu.eduresearchgate.net

Presence of Other Species: The decomposition of dithionite is accelerated by the presence of other sulfur-containing species like thiosulfates and polysulfides. diva-portal.org The decomposition process can be autocatalytic, where the products of the reaction, such as bisulfite, catalyze further decomposition. rsc.org The presence of minimal concentrations of hydrogen sulfide (H₂S) or sulfide (S²⁻) anions can eliminate the induction period and trigger rapid decomposition. oecd.org

Oxygen: Dithionite solutions are sensitive to atmospheric oxygen, which leads to oxidation. oecd.org To maintain stability, solutions should be kept under anaerobic conditions. oecd.org

The kinetics of dithionite decomposition in aqueous solution under anaerobic conditions has been reported to be second-order with respect to the dithionite concentration. diva-portal.org However, other studies have reported first-order and three-halves order kinetics, indicating the complexity of the decomposition process. cdnsciencepub.com

Iv. Kinetic Studies and Mechanistic Elucidation of Dithionite Reactions

Reaction Rate Determination of Dithionite (B78146) Processes

The rate of a chemical reaction involving dithionite is an indicator of the speed at which reactants are transformed into products. The measurement of these rates is key to deciphering the reaction mechanism.

A variety of analytical techniques are utilized to track the concentration of dithionite or other reactants and products over time, which enables the calculation of reaction rates.

Spectrophotometry: This is a frequently employed technique for investigating the kinetics of dithionite reactions, especially those that involve colored substances. The dithionite ion itself absorbs light in the ultraviolet range. By observing the change in absorbance at a specific wavelength, the rate of dithionite decomposition or its reaction with other substances can be tracked. umich.edu For example, stopped-flow spectrophotometry has been used to study the kinetics of the reduction of various compounds by dithionite. researchgate.net In the reduction of certain dyes by dithionite, the disappearance of the dye's color can be monitored at a particular wavelength in the visible spectrum. researchgate.net

Voltammetry: Electrochemical techniques like cyclic voltammetry are effective for the kinetic analysis of dithionite systems. electrochemsci.org Since dithionite is electrochemically active, its concentration can be ascertained by measuring the current at a set potential. researchgate.net These methods can be applied to investigate the rates of both uniform and diverse electron transfer reactions that involve dithionite. researchgate.net For instance, cyclic voltammetry with a rotating disc electrode has been used to examine how dithionite affects the kinetics and diffusion properties of sulfite (B76179). electrochemsci.org

Methods for Kinetic Analysis (e.g., Spectrophotometry, Voltammetry)

Factors Influencing Reaction Kinetics

The kinetics of dithionite reactions are affected by several outside factors, such as temperature, ionic strength, and the presence of catalysts or inhibitors.

Similar to most chemical reactions, the rate of dithionite reactions typically rises with an increase in temperature. chemsociety.org.ng This relationship is outlined by the Arrhenius equation, which connects a reaction's rate constant to the absolute temperature and the activation energy. The activation energy (Ea) represents the minimum energy needed for a reaction to take place. By examining the reaction rate at various temperatures, the activation energy for a specific dithionite reaction can be established. For the decomposition of dithionite, the activation energy has been documented to be in the range of 18 to 26.5 kcal/g-molecule under different conditions. cdnsciencepub.comresearchgate.netrsc.orgcdnsciencepub.com One study on the reduction of Mn(VII) by sodium dithionite found activation energies ranging from 31.5954 to 35.4082 KJmol-1 at temperatures from 298 to 333 K. chemsociety.org.ng

Table 1: Activation Energies for Various Dithionite Reactions

Reaction Activation Energy (Ea) Conditions
Decomposition of sodium dithionite 26.5 kcal/g-molecule Alkaline aqueous solution
Decomposition of sodium dithionite 18 kcal/mole Concentrated bisulphite buffer solutions
Reduction of Mn(VII) by sodium dithionite 31.5954 - 35.4082 KJmol-1 Aqueous solution, pH 3-12, Temp 298-333 K
Air oxidation of sodium dithionite 17.5 kcal/g-mole Aqueous solution

This table is interactive. Click on the headers to sort the data.

The ionic strength of a solution can markedly influence the rates of reactions that involve ions like the dithionite ion. nih.gov This is because the ionic atmosphere affects the activity of the reacting substances. For reactions between ions with the same charge, a rise in ionic strength usually results in a faster reaction rate. umich.edu Conversely, for reactions between ions with opposite charges, the rate slows down as the ionic strength increases. The decomposition of dithionite, for instance, is affected by the ionic strength of the environment, with higher ionic strengths leading to increased rates. cdnsciencepub.com However, some studies have reported no significant effect of ionic strength on certain dithionite reactions. rsc.orgcaltech.edu

The speeds of dithionite reactions can be considerably changed by the presence of other substances in the solution.

Catalytic Effects: Some metal ions can catalyze the decomposition of dithionite. For example, iron(III) tetrasulfophthalocyanine has been shown to catalyze the reduction of nitrite (B80452) by dithionite. acs.orgresearchgate.net The catalytic process often includes the creation of intermediate complexes with the dithionite ion, which offers a different reaction route with a lower activation energy. The decomposition of dithionite can also be catalyzed by the addition of sulfide (B99878). researchgate.net

Inhibitory Effects: On the other hand, certain substances can function as inhibitors, reducing the speed of dithionite reactions. For instance, the presence of certain cations can stabilize the dithionite ion and slow its decomposition. caltech.edu In a study on the photoreduction of pheophytin, the inhibitor K-15 was found to inhibit the reaction, but this inhibitory effect was removed by the subsequent addition of dithionite. nih.gov

Ionic Strength Effects on Reaction Rates

Elucidation of Rate-Limiting Steps and Transition States

The reactivity of the dithionite ion (S₂O₄²⁻) is complex, with the rate-limiting step, or the slowest step in the reaction sequence, being highly dependent on the specific reaction conditions and the nature of the reactants involved. A central feature of dithionite chemistry is the fragile S-S bond, which allows the dithionite anion to dissociate in solution into two sulfur dioxide radical anions ([SO₂]⁻). wikipedia.org This equilibrium is a key determinant of the subsequent reaction pathways and their kinetics.

In the air oxidation of sodium dithionite in alkaline solutions, kinetic studies suggest that the rate-determining step is the transfer of an electron from the sulfur dioxide radical anion ([SO₂]⁻) to molecular oxygen. caltech.edu This mechanism is supported by the observation that the initial rate of oxygen consumption is half-order with respect to the dithionite concentration and first-order in oxygen, which is consistent with the rapid equilibrium of S₂O₄²⁻ dissociating into two [SO₂]⁻ radicals, followed by the slower reaction of the radical with oxygen. acs.org

The decomposition of aqueous dithionite is also a well-studied process that often exhibits complex kinetic profiles. In unbuffered solutions, the decomposition can follow an S-shaped curve, characterized by a slow initial "induction" period followed by a rapid, autocatalytic phase. cdnsciencepub.com During the induction phase, the reaction involving the protonation of the dithionite ion is considered rate-limiting. cdnsciencepub.com Conversely, during the rapid phase, a catalyzed reaction, potentially involving sulfide ions formed as decomposition products, becomes the rate-controlling step. cdnsciencepub.com

In other reaction systems, the rate-determining step can vary. For instance, in a multicomponent decarboxylative sulfonylation reaction utilizing sodium dithionite, mechanistic studies have demonstrated that the decarboxylation event is the rate-determining step, which is facilitated by a single-electron transfer process involving dithionite.

The concept of the transition state, the high-energy configuration that molecules must pass through to react, has also been explored for dithionite. For the permeation of the dithionite anion through a lipid bilayer, the transition state is envisioned as the solute residing in the central, nonpolar region of the bilayer. The energy barrier, or Gibbs free energy of activation, for this process is influenced by both enthalpic and entropic factors associated with moving the charged, hydrated ion into a disordered, low-density hydrocarbon environment.

Table 1: Rate-Limiting Steps in Various Dithionite Reactions

Reaction Type Proposed Rate-Limiting Step Reacting Species Kinetic Order (w.r.t. Dithionite) Supporting Observations
Air Oxidation (Alkaline) Electron transfer from [SO₂]⁻ to O₂ [SO₂]⁻, O₂ 1/2 Rate is 1st order in O₂; confirmed by EPR. caltech.eduacs.org
Aqueous Decomposition (Induction Phase) Protonation of dithionite ion S₂O₄²⁻, H⁺ - Initial slow phase of decomposition. cdnsciencepub.com
Aqueous Decomposition (Rapid Phase) Catalyzed decomposition S₂O₄²⁻, Catalyst (e.g., H₂S) - Autocatalytic S-shaped curve. cdnsciencepub.com
Decomposition in Bisulfite Buffer Reaction of radical intermediates with bisulfite ˙HSO₂, ˙SO₂⁻, HSO₃⁻ 1 Follows first-order kinetics. rsc.org
Decarboxylative Sulfonylation Decarboxylation via Single-Electron Transfer (SET) Redox-active ester, Na₂S₂O₄ - Dithionite acts as a radical initiator.

Comparative Kinetic Analyses with Other Sulfur Oxyanions

The kinetic behavior of dithionite is distinct when compared to other sulfur oxyanions such as sulfite (SO₃²⁻), thiosulfate (B1220275) (S₂O₃²⁻), and dithionate (B1226804) (S₂O₆²⁻), reflecting the differences in their structures and oxidation states.

Dithionite is a powerful reducing agent, largely due to the weak S-S bond and the formation of the highly reactive [SO₂]⁻ radical. wikipedia.org Its oxidation often proceeds in stages. For example, the oxidation of dithionite by molecular oxygen in alkaline solutions occurs in two main steps. The first step, the oxidation of dithionite to sulfite and sulfate (B86663), is rapid. caltech.edu This is followed by a second, slower step where the intermediate sulfite is oxidized to sulfate. This indicates that under these conditions, dithionite is kinetically more reactive towards oxidation than sulfite.

In the context of thiosulfate oxidation by ozone, recent studies have identified dithionite as a fleeting, previously undetected intermediate. thegoodscentscompany.com This finding places dithionite within the reaction sequence of other sulfur oxyanions, highlighting its role as a transient species in complex redox systems. The ultimate products of this reaction include sulfate, trithionate (B1219323) (S₃O₆²⁻), and tetrathionate (B1226582) (S₄O₆²⁻), with the formation of the polythionates being pH-dependent. thegoodscentscompany.com

In contrast, dithionate (S₂O₆²⁻) is significantly more stable and resistant to oxidation compared to other polythionates. This stability is attributed to the absence of a reactive, lower-valent sulfur atom; in the dithionate ion, both sulfur atoms are in a higher oxidation state (+5).

The decomposition of dithionite in concentrated bisulfite (HSO₃⁻) solutions follows first-order kinetics and is also first-order with respect to the bisulfite ion concentration. rsc.orgrsc.org This catalytic effect of bisulfite on dithionite decomposition produces thiosulfate and trithionate, further illustrating the interconnected reactivity webs of these sulfur compounds. rsc.org

Table 2: Comparative Reactivity of Dithionite and Other Sulfur Oxyanions

Oxyanion Formula Key Kinetic Feature Comparison with Dithionite
Dithionite S₂O₄²⁻ Rapidly oxidized; decomposes via radical pathways. wikipedia.orgcaltech.edu -
Sulfite SO₃²⁻ Acts as an intermediate in dithionite oxidation; its own oxidation is often slower. Less reactive towards initial oxidation than dithionite.
Thiosulfate S₂O₃²⁻ Can be oxidized to tetrathionate; its oxidation can produce dithionite as an intermediate. thegoodscentscompany.com Dithionite is a transient, higher-energy intermediate in some thiosulfate oxidation pathways. thegoodscentscompany.com
Dithionate S₂O₆²⁻ Kinetically stable and resistant to oxidation. Significantly less reactive and more stable than dithionite.

V. Advanced Spectroscopic Characterization of Potassium Dithionite Systems

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying chemical species that have unpaired electrons.

The dithionite (B78146) ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (SO₂⁻•). iastate.edunih.gov117.244.107 This equilibrium means that even in the solid state, dithionite can exhibit a weak paramagnetic character due to the presence of the SO₂⁻• radical. 117.244.107 EPR spectroscopy is uniquely suited to detect and characterize this radical species.

When dithionite is used as a reducing agent, the reaction mechanism can proceed via the SO₂⁻• radical. nih.gov EPR studies have successfully trapped and identified the SO₂⁻• radical during such reactions. nih.gov Multi-frequency EPR measurements, including high-frequency D-band (130 GHz) EPR, provide precise g-tensor values, which act as a fingerprint for the radical. For the SO₂⁻• radical, the g-tensor is rhombic, with reported g-values of gₓ = 2.0089, gᵧ = 2.0052, and g₂ = 2.0017. nih.govwashington.edu The isotropic g-value for the SO₂⁻• radical is approximately 2.005. nih.gov These precise measurements help to distinguish the SO₂⁻• signal from other radical species that may be present in a complex chemical system. nih.govwashington.edu

Table 1: EPR g-Tensor Values for the Sulfur Dioxide Radical Anion (SO₂⁻•)

g-Tensor ComponentValueSymmetrySource
gₓ2.0089Rhombic nih.govwashington.eduosti.gov
gᵧ2.0052
g₂2.0017
g_iso (Isotropic)~2.005Isotropic nih.gov

It is important to distinguish potassium dithionite (K₂S₂O₄) from potassium dithionate (B1226804) (K₂S₂O₆), a related but distinct sulfur compound that has found significant application in radiation dosimetry. diva-portal.orgdiva-portal.org EPR spectroscopy is the core technique for this application. When crystalline potassium dithionate is exposed to ionizing radiation, stable radical species are formed, primarily the sulfonate radical anion (SO₃⁻•). diva-portal.orgresearchgate.netnih.gov

The concentration of these radiation-induced radicals is proportional to the absorbed dose of radiation. diva-portal.org The EPR spectrum of irradiated potassium dithionate consists of a narrow doublet, where the two signals (R1 and R2) are attributed to two non-equivalent SO₃⁻• radicals. diva-portal.orgdiva-portal.orgresearchgate.net The intensity of the EPR signal can be used to quantify the absorbed dose. diva-portal.org Furthermore, researchers have discovered that the ratio of the intensities of the two main EPR lines (R1/R2) is dependent on the Linear Energy Transfer (LET) of the radiation. diva-portal.orgdiva-portal.orgresearchgate.net This unique property allows potassium dithionate to be used as a dosimeter that can simultaneously determine both the absorbed dose and the quality (LET) of the radiation beam, which is of particular interest in advanced radiotherapy applications using protons or heavy ions. diva-portal.orgresearchgate.netnih.gov

Detection and Characterization of Radical Species

UV-Visible Spectroscopy in Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a versatile tool for monitoring chemical reactions in real-time by measuring the change in absorbance of reactants or products. thermofisher.com In the context of this compound, it is frequently used to follow the kinetics of redox reactions where dithionite serves as the reducing agent. nih.govnih.gov

The dithionite ion has a characteristic absorption maximum in the UV region around 315 nm. nih.gov As dithionite is consumed in a reaction, the intensity of this peak decreases. By monitoring this decay over time, the reaction rate can be determined. thermofisher.comnih.gov For instance, the oxidation of cob(I)alamin by dithionite has been studied by monitoring the spectral changes; the disappearance of the cob(I)alamin peak at 387 nm and the increase in absorbance around 460 nm corresponding to the product allows for the calculation of kinetic parameters. nih.gov

UV-Vis spectroscopy is also employed in spectroelectrochemical titrations to measure the redox potentials of biological molecules like cytochromes P450, using dithionite as the titrant. nih.gov The technique is valuable for studying unstable intermediates formed during reactions with dithionite, as observed in experiments with hemoglobin. le.ac.uk

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides fundamental information about the molecular structure and bonding within a compound. slideshare.net These complementary methods are sensitive to the vibrational modes of molecules, which are determined by bond strengths and molecular geometry.

The dithionite ion (S₂O₄²⁻) has a unique structure with a notably long and weak S-S bond (approximately 2.39 Å in the solid state). 117.244.107 This structural feature gives rise to distinct vibrational modes that can be identified using FTIR and Raman spectroscopy. 117.244.107ingentaconnect.com

In the solid crystalline state, the dithionite ion adopts an eclipsed C₂ᵥ symmetry. 117.244.107 In aqueous solutions, it transitions to a staggered C₂ₕ configuration. 117.244.107 This change in conformation affects the vibrational spectra. Raman spectroscopy has been instrumental in identifying the characteristic vibrational modes.

Table 2: Characteristic Raman Vibrational Modes for Sodium Dithionite (Na₂S₂O₄) in the Crystalline State

Wavenumber (cm⁻¹)AssignmentSource
178, 261S-S Stretching 117.244.107
350SO₂ Twist
513SO₂ Wag
929, 1005, 1030SO₂ Symmetric Stretching
1054, 1072SO₂ Asymmetric Stretching 117.244.107

These techniques are also crucial for analyzing the decomposition products of dithionite, such as sulfite (B76179), sulfate (B86663), and thiosulfate (B1220275), each of which has a unique vibrational fingerprint. ingentaconnect.com

X-ray Absorption Spectroscopy (XAS) in Redox State Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination chemistry of the element. xrayabsorption.org

For sulfur compounds, the energy of the sulfur K-edge shifts to higher values as the oxidation state of sulfur increases. xrayabsorption.org Dithionite contains sulfur in a formal +3 oxidation state. iwaponline.com XANES can be used to track the changes in the sulfur oxidation state as dithionite participates in redox reactions. For example, when dithionite is used to reduce structural Fe(III) to Fe(II) in clay minerals, XANES can confirm the change in the iron's oxidation state. nagra.chcambridge.org Similarly, in studies of the nitrogenase Fe-protein, where dithionite is a common in vitro reductant, XAS is used to assign site-specific oxidation states to the individual iron atoms within the iron-sulfur cluster. nih.gov This capability allows researchers to follow the electron transfer pathway and understand the electronic configuration of the active sites during catalysis. nih.govnih.gov

Vii. Electrochemical Behavior of Dithionite

Cyclic Voltammetry and Potentiometric Studies of Dithionite (B78146) Redox Couples

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of chemical species. In the case of dithionite, CV studies have revealed its oxidation and reduction characteristics. It is understood that the reductant in dithionite solutions is the dissociation product, the sulfur dioxide radical anion (SO₂⁻). nih.gov

Potentiometric studies have been crucial in determining the redox potential of the dithionite/(bi)sulfite system. The calculated midpoint redox potential (E') for the SO₂⁻/HSO₃⁻ couple at pH 7 and 25°C is -0.66 V. nih.gov However, the potential of a dithionite solution is dependent on its concentration, becoming less negative as the concentration increases. nih.gov Specifically, the midpoint potential (Em) changes by +29 mV for every tenfold increase in the dithionite concentration. nih.gov Temperature also influences the redox potential, with the Em for dithionite decreasing by approximately -1.6 mV for each degree Celsius rise in temperature between 2°C and 40°C. nih.gov

The pH of the solution significantly affects the redox potential, which is governed by the pKa of bisulfite (around 6.9). nih.gov Below this pKa, the change in E' with pH (ΔE'/ΔpH) is -59 mV, while above the pKa, the slope becomes -118 mV. nih.gov

In studies involving enzymes, such as [FeFe] hydrogenase, the interaction with dithionite and its oxidation products has been investigated using protein film electrochemistry. nih.govacs.org It was observed that sulfur dioxide (SO₂), an oxidation product of dithionite, can bind to the enzyme, causing a positive shift of about 60 mV in the redox potential of the H-cluster's [4Fe-4S] subcluster. acs.org This binding has an inhibitory effect on the enzyme's catalytic activity. nih.govacs.org

Interactive Data Table: Effect of Concentration and Temperature on Dithionite Redox Potential

ParameterValueEffect on Redox PotentialCitation
Dithionite ConcentrationIncreasesBecomes less negative (+29 mV/deltalog S₂O₄²⁻) nih.gov
TemperatureRises 1°C (between 2-40°C)Becomes more negative (-1.6 mV) nih.gov
pHBelow pKa of bisulfite (6.9)ΔE'/ΔpH = -59 mV nih.gov
pHAbove pKa of bisulfite (6.9)ΔE'/ΔpH = -118 mV nih.gov

Mediated Electrochemical Reduction Mechanisms

Mediated electrochemical reduction (MER) is a technique used to study the reduction of substances that are not easily reduced directly at an electrode. In this process, a mediator molecule shuttles electrons from the electrode to the target substance. While direct studies on mediated electrochemical reduction of dithionite are less common, dithionite itself is frequently used as a chemical reductant in studies of mediated electrochemical processes for other compounds, such as iron (oxyhydr)oxides. ethz.ch

In the context of enzymatic reactions, dithionite acts as a nonphysiological reductant. nih.govacs.org For instance, in studies of [FeFe] hydrogenases, dithionite is used to provide electrons to the enzyme. nih.gov The mechanism involves the one-electron reduction of the enzyme's active site. nih.gov However, the decomposition products of dithionite can complicate these studies. researchgate.net For example, sulfite (B76179) (SO₃²⁻), a major decomposition product, can itself participate in redox reactions, leading to reductive catalysis. researchgate.net

The electrochemical reduction of other compounds can also be mediated by species generated from dithionite. A plausible mechanism involves the initial homolytic cleavage of dithionite to generate the powerful single-electron reductant, the sulfoxylate (B1233899) anion radical (SO₂⁻•). acs.org This radical can then initiate reduction cascades.

Electroanalytical Methods for Dithionite Detection and Quantification

Several electroanalytical methods have been developed for the detection and quantification of dithionite, offering alternatives to traditional titrimetric and chromatographic techniques. azolifesciences.comresearchgate.netresearchgate.net These methods are often valued for their sensitivity, speed, and potential for automation. azolifesciences.comresearchgate.net

Voltammetry and Polarography: Differential-pulse polarography has been employed for the sensitive determination of dithionite. researchgate.net To overcome the instability of dithionite in aqueous solutions, it can be reacted with formaldehyde (B43269) to form the more stable hydroxymethanesulfinate ion. researchgate.net This species can then be quantified by its irreversible oxidation on a mercury electrode. researchgate.net This method has a linear range of 3.2 × 10⁻⁵ to 2.2 × 10⁻³ mol L⁻¹ and a detection limit of 1.95 × 10⁻⁵ mol L⁻¹. researchgate.net

Cyclic voltammetry at a rotating disc electrode has also been used. electrochemsci.orgresearchgate.net Dithionite is oxidized in two steps, with sulfite as a stable intermediate. electrochemsci.orgresearchgate.net The first oxidation wave, corresponding to the oxidation of dithionite to sulfite, is transport-controlled and can be used for quantification. researchgate.net For example, at a platinum disc electrode, dithionite is oxidized at a potential of 0.3V versus Ag/AgCl, showing steady-state currents suitable for analysis. researchgate.net

Amperometry: Amperometry, which measures current at a constant potential, can be used in sensors for dithionite detection due to the direct proportionality between current and analyte concentration. azolifesciences.com

Coulometry: Coulometry measures the total charge passed during the complete electrochemical conversion of an analyte, offering a method for absolute quantification without the need for calibration. azolifesciences.com

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) provides a sensitive and selective method for quantifying compounds, and has been used for the detection of species after reduction by dithionite, demonstrating the utility of electrochemical detection in complex biological samples. nih.gov

Interactive Data Table: Electroanalytical Methods for Dithionite Quantification

MethodPrincipleKey FeaturesDetection LimitCitation
Differential-Pulse PolarographyOxidation of hydroxymethanesulfinate derivativeRequires derivatization for stability1.95 × 10⁻⁵ mol L⁻¹ researchgate.net
Cyclic VoltammetryTwo-step oxidation via sulfite intermediateCan separate from sulfite oxidationNot specified electrochemsci.orgresearchgate.net
Ion ChromatographySeparation followed by detectionRapid and accurate0.3% by mass researchgate.net
HPLC-ECDChromatographic separation with electrochemical detectionHigh sensitivity and selectivityNot specified for dithionite directly nih.gov

Interferences in Electrochemical Analyses from Related Sulfur Species

A significant challenge in the electrochemical analysis of dithionite is interference from other sulfur species that are often present in samples, either as impurities, decomposition products, or co-additives. electrochemsci.org These species include sulfide (B99878) (S²⁻), sulfite (SO₃²⁻), and thiosulfate (B1220275) (S₂O₃²⁻). electrochemsci.orgutupub.fi

Sulfide Interference: Sulfide presents a major interference in the electrochemical analysis of sulfite on platinum electrodes. electrochemsci.org The oxidation of sulfide is a slow reaction, and the formation of a platinum sulfide/sulfur film on the electrode surface significantly impacts the oxidation of sulfite, disrupting the linear relationship between current density and sulfite concentration. electrochemsci.org This makes it impossible to accurately quantify sulfite if sulfide is present. electrochemsci.org

Sulfite Interference: Since sulfite is a stable intermediate in the electrochemical oxidation of dithionite, its presence in a sample will naturally interfere with the analysis. electrochemsci.orgresearchgate.net However, because the oxidation of dithionite to sulfite occurs at a lower potential than the subsequent oxidation of sulfite, it is possible to separate the two reaction steps voltammetrically. electrochemsci.org For instance, on a platinum electrode, dithionite oxidation to sulfite begins around -0.55 V vs SCE, while sulfite oxidation occurs at a higher potential. electrochemsci.org

General Matrix Effects: In complex mixtures, such as those found in industrial process streams or biological systems, the presence of multiple sulfur compounds complicates electrochemical analysis. electrochemsci.orgosti.gov The oxidation of dithionite itself can be affected by the solution's alkalinity. At a gold electrode in alkaline solution, if the hydroxide (B78521) ion to dithionite concentration ratio is low, the second oxidation wave (sulfite to sulfate) can split and shift to a more positive potential. researchgate.net The presence of sulfide and dithionite together can prevent a linear relationship between current density and sulfite concentration from being established. electrochemsci.orgresearchgate.netresearchgate.net

Viii. Coordination Chemistry of the Dithionite Ion

Dithionite (B78146) as a Ligand in Metal Complexes

The dithionite ion can coordinate to metal centers in several ways, leading to a variety of molecular geometries and electronic structures. Its ability to act as a ligand is a crucial aspect of its chemistry, often coupled with its reductive properties.

The dithionite anion is known to coordinate to metal centers primarily through its sulfur and oxygen atoms. The most common coordination mode involves a bridging arrangement where the dithionite ligand links two metal centers. In these complexes, the dithionite ion typically coordinates through its sulfur atoms (μ-S,S').

A notable example is the dirhodium dithionite complex, [(CpPhRh)₂(μ-CH₂)₂(μ-O₂SSO₂)] (where CpPh = η⁵-C₅Me₄Ph). tandfonline.comtandfonline.comresearchgate.net In this complex, the dithionite ligand bridges the two rhodium centers. X-ray crystallographic analysis of this compound revealed two independent molecules, 1-cis and 1-trans, with slightly different S-S bond distances of 2.295(2) Å and 2.299(2) Å, respectively. tandfonline.com These bond lengths are significantly shorter than the S-S bond in the parent sodium dithionite (Na₂S₂O₄), which is approximately 2.39 Å, indicating a stronger S-S bond upon coordination. tandfonline.comwikipedia.org

Another well-characterized example is the samarium(III) dithionite complex, [{(η⁵-C₅Me₅)₂Sm}₂(S₂O₄)]. In this compound, the dithionite anion also acts as a bridging ligand between two samarium centers. The S-S bond length in this complex is 2.420(5) Å. d-nb.info The dithionite anion can also adopt a chelating coordination mode, as seen in a samarium dithionite-sulfinate complex where it binds to one samarium center in a chelating fashion and bridges to another. d-nb.info

In addition to bridging modes, dithionite can, in principle, act as a monodentate or bidentate chelating ligand. The geometry of the dithionite ion itself is also of interest. In the solid state, the dithionite anion in sodium dithionite dihydrate (Na₂S₂O₄·2H₂O) has a gauche conformation with an O-S-S-O torsional angle of 56°. wikipedia.org In contrast, the anhydrous form features a nearly eclipsed conformation with a torsional angle of 16°. wikipedia.org The coordination to metal centers can influence this geometry.

Table 1: Selected Bond Distances in Dithionite-Metal Complexes

ComplexMetal Center(s)Dithionite Coordination ModeS-S Bond Length (Å)Reference
[(CpPhRh)₂(μ-CH₂)₂(μ-O₂SSO₂)] (cis)RhBridging (μ-S,S')2.295(2) tandfonline.com
[(CpPhRh)₂(μ-CH₂)₂(μ-O₂SSO₂)] (trans)RhBridging (μ-S,S')2.299(2) tandfonline.com
[{(η⁵-C₅Me₅)₂Sm}₂(S₂O₄)]SmBridging2.420(5) d-nb.info
Tin(II) Dithionite (SnS₂O₄)SnBridging- researchgate.net

Note: CpPh = phenyltetramethylcyclopentadienyl

The interaction of dithionite with metal centers significantly influences their redox properties. Dithionite is a strong reducing agent, with a standard redox potential of approximately -0.66 V versus the standard hydrogen electrode (SHE) at pH 7. wikipedia.org This potent reducing power allows it to reduce a wide range of metal ions and metal centers in complexes.

The binding of dithionite or its decomposition products can alter the redox potential of the metal center. A pertinent example is the interaction of the oxidation product of dithionite, sulfur dioxide (SO₂), with the H-cluster of [FeFe] hydrogenase. The binding of SO₂ near the [4Fe-4S] subcluster causes an increase in its redox potential by approximately 60 mV. tandfonline.comnih.govacs.org This potential shift detunes the redox potentials of the subclusters within the H-cluster, leading to a decrease in the enzyme's catalytic activity. tandfonline.comnih.govacs.org This demonstrates that even the products of dithionite's redox activity can have a significant impact on the electronic properties of a metal center.

In many biological and chemical systems, dithionite is used to generate the reduced form of metal-containing proteins and complexes for spectroscopic and functional studies. For instance, it is commonly used to reduce Fe(III) to Fe(II) in heme proteins and iron-sulfur clusters. researchgate.netresearchgate.net The reduction of Fe(III) complexes by dithionite is often a key step in studying their catalytic cycles or characterizing their reduced states.

Bonding Modes and Geometries

Reaction of Dithionite with Transition Metal Ions and Complexes

The reaction of dithionite with transition metal ions and their complexes is a cornerstone of its chemical reactivity. These reactions typically involve electron transfer, where the dithionite is oxidized, and the metal center is reduced. The kinetics and mechanisms of these reactions have been the subject of numerous studies.

The reduction of an adipato-bridged iron(III)-salen complex, [(Fe(salen))₂adi], by dithionite has been shown to follow an inner-sphere mechanism mediated by proton transfer. tandfonline.com The reaction rate exhibits a first-order dependence on the concentration of the iron(III) complex and a fractional-order dependence on the dithionite concentration. tandfonline.com The rate of the reaction also increases with increasing hydrogen ion concentration. tandfonline.com

Similarly, the reaction between dithionite and the tetrakis(2,2'-bipyridine)-μ-oxodiiron(III) complex has been studied. This reaction proceeds via an outer-sphere mechanism with an ion-pair character, showing a first-order dependence on the oxidant concentration but a zero-order dependence on the reductant concentration. conicet.gov.ar

The reduction of cobalamin (Vitamin B₁₂) by dithionite has also been investigated. The reaction of cob(I)alamin with dithionite leads to the formation of a hexa-coordinate Co(II)-SO₂⁻ complex. nih.gov This process involves a one-electron oxidation of the Co(I) center. nih.gov

The kinetics of the oxidation of dithionite by various other metal complexes, such as manganese(III)-hematoporphyrin and dicyanoporphyrinatoferrate(III) complexes, have also been reported, providing further insights into the mechanisms of these electron transfer processes. mdpi.com

Spectroscopic and Structural Characterization of Dithionite-Metal Adducts

A variety of spectroscopic techniques are employed to characterize the adducts formed between dithionite and metal centers. These methods provide valuable information on the bonding, structure, and electronic properties of these species.

UV-Visible Spectroscopy is frequently used to monitor the reduction of metal complexes by dithionite. The reduction of an oxidized [2Fe-2S]²⁺ cluster in the protein mitoNEET to its [2Fe-2S]⁺ form by dithionite results in a significant bleaching of the visible absorption bands. researchgate.net Similarly, the reaction of cob(I)alamin with dithionite shows the disappearance of the absorption maximum above 550 nm and an increase in a band at approximately 460 nm, which is characteristic of the Co(II)-SO₂⁻ complex. nih.gov The titration of a benzoyl-CoA reductase containing [4Fe-4S] clusters with dithionite leads to a decrease in absorbance at 407 nm, indicating the reduction of the clusters. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying paramagnetic species formed in dithionite reactions. The dithionite anion itself can dissociate into the [SO₂]⁻ radical anion, which is EPR active. wikipedia.org In the study of dithionite-reduced mitoNEET, the resulting [2Fe-2S]⁺ cluster exhibits a characteristic rhombic EPR spectrum with g-values of 2.04, 1.94, and 1.90. researchgate.net The formation of a six-coordinate cobalamin(II) complex with the SO₂⁻ radical during the reduction of aquacobalamin(III) by dithionite has also been confirmed by EPR spectroscopy. nih.gov

Infrared (IR) and Raman Spectroscopy can provide information on the vibrational modes of the coordinated dithionite ligand. In resonance Raman studies of cytochrome bo complex mutants reduced with dithionite, distinct Raman lines were observed for low-spin and high-spin heme components, although these are not direct probes of the dithionite itself. nih.gov The use of IR spectroscopy to study the binding of dithionite oxidation products, such as SO₂, to metal centers can also provide structural insights. acs.org

X-ray Crystallography provides definitive structural information on dithionite-metal complexes. As discussed in section 8.1.1, the crystal structures of the dirhodium dithionite complex [(CpPhRh)₂(μ-CH₂)₂(μ-O₂SSO₂)] and the samarium dithionite complex [{(η⁵-C₅Me₅)₂Sm}₂(S₂O₄)] have been determined, providing precise bond lengths and coordination geometries. tandfonline.comd-nb.info The crystal structure of tin(II) dithionite has also been reported. researchgate.net

Table 2: Spectroscopic Data for Dithionite-Related Metal Species

SystemTechniqueKey Spectroscopic FeaturesInterpretationReference
Dithionite-reduced mitoNEET ([2Fe-2S]⁺)EPRRhombic spectrum with g-values at 2.04, 1.94, and 1.90Formation of a reduced [2Fe-2S]⁺ cluster researchgate.net
Cob(I)alamin + DithioniteUV-VisDisappearance of absorbance > 550 nm, increase in absorbance at ~460 nmOxidation of Co(I) to Co(II) and formation of a Co(II)-SO₂⁻ complex nih.gov
Oxidized [2Fe-2S]²⁺ mitoNEET + DithioniteUV-VisBleaching of visible absorption bandsReduction of the [2Fe-2S]²⁺ cluster researchgate.net
[FeFe] Hydrogenase + Dithionite (oxidized)-Redox potential of [4Fe-4S]H increases by ~60 mVBinding of SO₂ near the iron-sulfur cluster tandfonline.comnih.govacs.org

Ix. Computational and Theoretical Chemistry Studies of Potassium Dithionite

Quantum Chemical Calculations on Dithionite (B78146) Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of the dithionite ion. acs.orgmdpi.com These calculations provide a detailed picture of its geometry, electronic makeup, and the energetic landscapes of its chemical reactions.

The dithionite anion, [S₂O₄]²⁻, possesses an unusual structure that has been a subject of theoretical investigation. researchgate.net It features a C₂ symmetry with a notably elongated and weak sulfur-sulfur bond. This S-S bond is significantly longer than a typical S-S single bond, a characteristic that quantum chemical calculations help to explain by analyzing the molecular orbitals and electron distribution.

The geometry around each sulfur atom is trigonal pyramidal. researchgate.net A key feature of dithionite's electronic structure is the nature of this weak S-S bond, which can undergo homolytic cleavage to form two sulfur dioxide radical anions, [SO₂]⁻. sci-hub.se This radical is the primary reducing species in many reactions involving dithionite. sci-hub.seillinois.edu Computational studies confirm that the formation of this radical is a crucial aspect of dithionite's chemistry. sci-hub.se

Theoretical calculations are crucial for mapping the potential reaction pathways of dithionite and determining their energetic feasibility. The primary decomposition pathway is the reversible cleavage of the S-S bond:

S₂O₄²⁻ ⇌ 2 [SO₂]⁻

Quantum chemical methods, including ab initio calculations, are used to model the activation barriers and thermodynamics of this and other reactions. researchgate.net For instance, studies have calculated the apparent activation energy for dithionite decomposition under various pH conditions. nih.gov In alkaline solutions, dithionite decomposition is a first-order reaction, with calculated activation energies of approximately 40 kJ/mol at pH 9 and 55 kJ/mol at pH 14. nih.gov

Computational models also predict other degradation pathways, such as acid and alkaline hydrolytic disproportionation. researchgate.net

Acid Hydrolysis : 2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻ researchgate.net

Alkaline Hydrolysis : 3 S₂O₄²⁻ + 6 H₂O → 5 SO₃²⁻ + S²⁻ + 3 H₂O researchgate.net

These theoretical predictions of reaction mechanisms and their associated energy changes are vital for understanding dithionite's stability and reactivity in different chemical environments. researchgate.net

Electronic Structure Analysis of the Dithionite Ion

Molecular Dynamics Simulations of Dithionite in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique allows researchers to model the behavior of ions in solution, providing insights into solvation structures, ion pairing, and transport properties. researchgate.netrsc.org

While MD simulations are frequently employed in systems where dithionite is used as a reducing agent, detailed studies focusing specifically on the solvation dynamics of the dithionite ion (S₂O₄²⁻) in aqueous solution are not extensively reported in the literature. researchgate.netnih.govrsc.org However, the methodology is well-established for other sulfur oxoanions, such as thiosulfate (B1220275). arxiv.org

A theoretical MD study of the dithionite ion would typically involve:

Solvation Shell Analysis : Determining the number and arrangement of water molecules that surround the dithionite ion. This is often visualized using radial distribution functions.

Hydrogen Bonding : Investigating the hydrogen bond network between the dithionite oxygens and surrounding water molecules.

Ion Dynamics : Simulating the movement and diffusion of the ion within the solvent, which is crucial for understanding its role in electron transfer reactions.

Ab initio molecular dynamics (AIMD), which calculates the forces between atoms from first principles during the simulation, is a particularly powerful, albeit computationally intensive, method for studying reactive chemical processes in solution. mdpi.commdpi.com

Modeling of Redox Potentials and Electron Transfer Processes

Computational models are essential for understanding the complex redox behavior of dithionite. The standard reduction potential of dithionite is -0.66 V at pH 7. researchgate.net However, its effective reducing power is strongly dependent on both concentration and pH. sci-hub.se

Dithionite ConcentrationRedox Potential (mV) at pH 7, 25°C
1 M-386
100 mM-415
1 mM-467
1 µM-560

Data sourced from computational biochemistry models. sci-hub.se

Furthermore, theoretical models are used to describe the kinetics of electron transfer from dithionite to various substrates, such as in the reduction of multiheme cytochromes. These models account for the driving force of the reaction and the reorganization energy to predict electron transfer rates.

Density Functional Theory (DFT) Applications in Dithionite Research

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is the primary method used for many of the theoretical investigations into dithionite. mdpi.com DFT allows for the accurate calculation of the electronic structure of many-body systems, like the dithionite ion, by using the electron density as the fundamental variable, which is computationally more tractable than the system's wavefunction.

In the context of dithionite research, DFT is applied to:

Determine Molecular Geometry : Optimize the structure of the S₂O₄²⁻ anion and its radical fragments to predict bond lengths and angles. acs.org

Calculate Vibrational Frequencies : Predict infrared and Raman spectra, which can be compared with experimental measurements to confirm structural assignments.

Map Reaction Mechanisms : Calculate the energies of reactants, transition states, and products to determine reaction pathways and activation energies.

Analyze Electronic Properties : Investigate molecular orbitals, charge distributions, and other electronic descriptors to understand reactivity and bonding.

The use of different functionals within DFT, such as B3LYP, allows researchers to tailor the calculations for specific properties of interest. The insights gained from DFT calculations are fundamental to building a comprehensive, molecular-level understanding of potassium dithionite's chemical behavior.

X. Advanced Applications in Chemical Synthesis and Catalysis

Dithionite (B78146) in Reductive Organic Transformations

In organic synthesis, dithionite is valued as an inexpensive, readily available, and effective reducing agent that functions under mild conditions, often in protic solvents like water and alcohol. nih.govscribd.com Its applications range from the reduction of specific functional groups to enabling complex multi-component reactions.

Dithionite has been effectively employed in multi-component reactions to construct complex molecules in a single step. capes.gov.bracs.org These reactions leverage dithionite's dual role as both a sulfur dioxide (SO₂) surrogate and a single-electron reductant. capes.gov.bracs.orgresearchgate.net

A notable application is the three-component decarboxylative cross-coupling of redox-active esters (such as N-hydroxyphthalimide esters), alkenes or alkynes, and dithionite to synthesize sterically hindered tertiary alkyl and alkenyl sulfones. capes.gov.bracs.orgresearchgate.netnih.gov In this process, dithionite initiates the decarboxylation of the ester to generate a carbon-centered radical. capes.gov.brresearchgate.net This radical then couples with the dithionite-derived sulfur dioxide and the unsaturated partner (alkene or alkyne) to form the final sulfone product. capes.gov.brresearchgate.net This method is valued for its broad substrate scope and high step economy under mild reaction conditions. researchgate.net Mechanistic studies suggest the transformation proceeds through a proton trapping pathway, distinguishing it from traditional radical trapping mechanisms. capes.gov.bracs.org

Dithionite is a versatile reagent capable of reducing a wide array of functional groups. scribd.comthieme-connect.com Its selectivity can often be controlled by reaction conditions. For instance, it can selectively reduce aldehydes in the presence of ketones. nih.gov A key application is the reduction of aromatic nitro compounds to the corresponding anilines, a crucial transformation in the synthesis of dyes and pharmaceuticals. thieme-connect.comsciencemadness.org This reduction can be part of a one-pot tandem sequence, such as the reductive cyclization of 2-nitrobenzenesulfonamides with aldehydes to produce dihydro-benzothiadiazine-1,1-dioxides. acs.org In this case, dithionite first reduces the nitro group to an amine, which then condenses with an aldehyde to form an imine that subsequently cyclizes. acs.org

The table below summarizes the reductive capabilities of dithionite on various organic functional groups.

Functional Group Product Reference(s)
AldehydesPrimary Alcohols nih.govscribd.com
KetonesSecondary Alcohols scribd.com
IminesAmines scribd.comthieme-connect.com
Aromatic Nitro CompoundsAnilines thieme-connect.comsciencemadness.orgacs.org
Azo CompoundsAmines scribd.comthieme-connect.com
OximesAmines thieme-connect.com
QuinonesHydroquinones scribd.comthieme-connect.com
Vinyl SulfonesSaturated Sulfones thieme-connect.com

Multi-component Coupling Reactions[2].

Role of Dithionite in Enzyme Systems Research

In biochemistry and enzymology, dithionite is an indispensable tool for studying redox-active proteins. thieme-connect.com It serves as an artificial electron donor to probe enzyme kinetics, structure, and mechanism, particularly for systems that are difficult to study with their natural reductants. nih.govmdpi.com

Dithionite is the most commonly used in vitro reductant for nitrogenase, the complex enzyme that catalyzes the biological reduction of dinitrogen (N₂) to ammonia. mdpi.comacs.org It provides the low-potential electrons necessary to drive the enzyme's catalytic cycle in laboratory settings. mdpi.com Kinetic studies using dithionite have provided fundamental insights into the nitrogenase mechanism. For example, stopped-flow spectrophotometry has been used to study the kinetics of the reduction of the oxidized iron (Fe) protein of nitrogenase by dithionite. nih.gov These experiments revealed that the binding of MgADP to the Fe protein induces a conformational change that significantly slows the rate of its reduction by the dithionite radical anion (SO₂⁻•). nih.gov

While essential, the use of excess dithionite can sometimes mask certain catalytic intermediates by driving the reaction forward. nih.gov Recent strategies have involved isolating the nitrogenase protein in the absence of dithionite to trap the enzyme in specific intermediate states, allowing for structural characterization of the enzyme with bound dinitrogen species. nih.gov

Dithionite-induced reduction is a key technique for investigating conformational changes in heme-containing enzymes like cytochromes. nih.gov When oxidized crystals of heme enzymes such as cytochrome c oxidase are reduced by dithionite, significant and well-defined structural changes can be observed crystallographically. nih.govpnas.org These changes can involve the heme cofactor itself and movements in adjacent protein helices. nih.gov

Furthermore, the kinetics of dithionite reduction can serve as a probe for structural heterogeneity within an enzyme population. nih.gov In studies of cytochrome P450 3A4, the reduction kinetics were not uniform, suggesting that the enzyme exists as a mixture of different conformers or oligomeric states with varied accessibility of the heme center to the dithionite reductant. nih.gov This approach allows researchers to explore the functional consequences of protein oligomerization and conformational dynamics. nih.gov

Dithionite is the standard chemical reductant used in redox titrations of proteins to determine the midpoint potentials (Eₘ) of their intrinsic cofactors. researchgate.netnih.govnih.gov In this technique, the protein sample is titrated with small aliquots of a dithionite solution, progressively lowering the solution's electrochemical potential. researchgate.netnih.gov At various potential points, a spectroscopic method, most commonly Electron Paramagnetic Resonance (EPR), is used to measure the fraction of the cofactor in its reduced state. researchgate.netnih.gov

By plotting the signal intensity against the measured potential and fitting the data to the Nernst equation, the precise midpoint potential of the cofactor can be determined. researchgate.netnih.govnih.gov This method has been widely applied to characterize the thermodynamic properties of cofactors in various proteins, including the iron-sulfur clusters and mononuclear iron in Saccharomyces cerevisiae Nar1 and the [2Fe-2S] clusters in ferredoxins. researchgate.netresearchgate.net In some experiments, potassium dithionite is specifically prepared to avoid high concentrations of sodium ions, for instance, in redox titrations monitored by ²³Na NMR to study ion binding. acs.org

Probing Conformational Changes in Heme-Containing Enzymes[11].

Dithionite as a Model System for Oxygen Sensing Studies

Dithionite salts, valued for their potent reducing capabilities, have been employed to create anaerobic or hypoxic (low-oxygen) conditions in experimental settings. This has made them a tool for investigating oxygen sensing mechanisms in various biological systems, including the pulmonary circulation and the carotid body. ahajournals.orgahajournals.org The fundamental principle involves the rapid consumption of dissolved oxygen by the dithionite ion (S₂O₄²⁻) in aqueous solutions. However, extensive research has revealed that chemical hypoxia induced by dithionite is not biochemically equivalent to physiological hypoxia achieved by reducing the partial pressure of oxygen, a critical distinction for the interpretation of experimental results. ahajournals.org

The reaction between dithionite and dissolved oxygen has been a subject of detailed kinetic studies to characterize its mechanism and efficiency as an oxygen scavenger. These investigations have sometimes yielded different results depending on the experimental conditions. Several studies have reported that the reaction is first-order with respect to the dithionite concentration and zero-order with respect to oxygen, particularly at dithionite concentrations below 0.08 M. researchgate.net Conversely, other research, utilizing phosphorescence-based oxygen measurement, has found the reaction to be half-order with respect to dithionite and first-order with respect to oxygen. acs.orgnih.gov

A proposed mechanism consistent with the half-order kinetics suggests a rapid equilibrium where the dithionite ion dissociates into two sulfur dioxide radical anions (SO₂⁻). acs.orgnih.gov

S₂O₄²⁻ ⇌ 2SO₂⁻

A pivotal finding in the study of dithionite as a model for hypoxia is the obligatory generation of activated oxygen species (AOS), also known as reactive oxygen species (ROS), during the deoxygenation process. ahajournals.orgahajournals.org The chemical reduction of oxygen by dithionite does not just remove O₂, but also produces superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). ahajournals.orgahajournals.org This is a crucial difference from authentic hypoxia (e.g., achieved through hypoxic ventilation), where levels of AOS typically decrease. ahajournals.org

The production of these radical species by dithionite can lead to cellular responses that are not characteristic of true hypoxia. For instance, in studies on isolated rat lungs, dithionite-induced hypoxia was found to cause edema and a loss of vascular reactivity, effects not observed under hypoxic ventilation. ahajournals.org These effects were attributed to the generation of superoxide and hydrogen peroxide. ahajournals.org Consequently, researchers have cautioned that dithionite should not be used as a simple substitute for authentic hypoxia in studies of O₂ sensing, as the generation of AOS introduces a significant confounding variable. ahajournals.orgahajournals.org

Interactive Data Table: Kinetic Order of Dithionite-Oxygen Reaction

Study FindingOrder with respect to DithioniteOrder with respect to OxygenDithionite Concentration
Finding A10< 0.08 M
Finding B20> 0.08 M
Finding C0.51Not specified

Interactive Data Table: Research Findings on Dithionite Stoichiometry

Temperature (°C)Ratio of Dithionite to Oxygen Consumed
251.2 ± 0.2
371.7 ± 0.1

Xi. Environmental Remediation and Geochemical Transformation Pathways

Dithionite-Based Advanced Reduction Processes (ARPs) for Pollutant Degradation

Advanced Reduction Processes (ARPs) are an emerging class of water treatment technologies that utilize highly reactive reducing radicals to degrade oxidized contaminants. magtech.com.cnnih.gov Dithionite (B78146) is a key reagent in some ARPs, often activated by methods like ultraviolet (UV) light to generate these powerful reducing species. magtech.com.cnresearchgate.net The fundamental principle of ARPs involves the production of radicals such as the hydrated electron (e-aq) and hydrogen atom (H•), which can effectively reduce and thereby detoxify a range of stubborn pollutants. magtech.com.cn

Dithionite has demonstrated a significant capacity for treating halogenated organic compounds. researchgate.netresearchgate.net These compounds are often persistent in the environment and resistant to conventional degradation methods. The application of dithionite, particularly within ARP frameworks, has been shown to effectively dehalogenate these pollutants. For instance, dithionite alone can rapidly dechlorinate chloroacetanilide herbicides in water, with reactivity varying depending on the specific compound. acs.org The process involves the stoichiometric release of chloride ions and the formation of thiosulfate (B1220275) derivatives of the herbicides. acs.org Research has also pointed to the use of dithionite in the presence of catalysts like hematin (B1673048) for the reductive dehalogenation of compounds such as DDT. google.com

The effectiveness of dithionite-based ARPs in degrading halogenated organic compounds is influenced by factors such as pH. For example, the degradation of Tetrabromobisphenol A (TBBPA) using dithionite was found to be most effective under slightly acidic conditions (pH 6.14). researchgate.net

Dithionite is also employed in the remediation of water contaminated with high-valence oxyacid salts and heavy metals. researchgate.net ARPs using dithionite have been successful in removing pollutants like perchlorate, nitrate, and bromate. magtech.com.cn

The reduction of heavy metals is another critical application. Dithionite can be used to reduce and precipitate toxic heavy metals, rendering them less mobile and bioavailable. For instance, it has been used to treat plumes of hexavalent chromium (Cr(VI)), a highly toxic and mobile contaminant. zarmesh.comclu-in.org The process involves the reduction of Cr(VI) to the less toxic and less soluble Cr(III). clu-in.orgnih.gov Similarly, dithionite has been investigated for the remediation of uranium (U(VI)) contamination, where it reduces U(VI) to the insoluble U(IV). researchgate.net Studies have also explored its use in removing arsenic from wastewater through UV-activated advanced reduction processes, where it converts arsenite and arsenate to solid forms that can be easily removed. researchgate.netresearchgate.net Additionally, dithionite is used to precipitate heavy metals like mercury as mercury sulfide (B99878). google.com

Degradation of Halogenated Organic Compounds[15][16].

Mechanisms of Dithionite Interaction with Environmental Matrices

The reactivity of potassium dithionite in the environment is heavily influenced by its interaction with natural materials such as clays, sediments, and aquifer materials. These interactions can either enhance or inhibit its remedial effectiveness.

A key mechanism of dithionite's action in subsurface environments is the reduction of structural ferric iron (Fe(III)) to ferrous iron (Fe(II)) in clay minerals and sediments. zarmesh.comusda.govresearchgate.net This process is significant because the newly formed Fe(II) is a potent reductant that can subsequently degrade a wide range of contaminants. acs.org Fe-bearing clay minerals, being largely resistant to reductive dissolution, can undergo redox cycling, making them a renewable source of reducing power in natural systems. nih.gov

The reduction of structural iron in smectites, a common type of clay mineral, has been observed with dithionite. usda.govcambridge.org The extent of this reduction can be substantial, with studies showing that dithionite treatment can reduce a significant percentage of the available Fe(III). The reactivity of the resulting Fe(II) can, however, depend on the reduction pathway. For example, nontronite, an iron-rich clay mineral, reduced with dithionite, has shown different reactivity towards nitroaromatic compounds compared to when it is microbially reduced. nih.gov The nature of the reducing agent and the structure of the clay mineral both play a role in the course of the reaction. cambridge.org

The following table summarizes the effect of dithionite on the iron phases in aquifer sediments:

Dithionite Concentration (mM)Buffer Concentration (mM K2CO3)Fe(II) (mg/kg)Fe(III) (mg/kg)
001802890
25503602710
501005402530
1002008902180
20040014301640
Data sourced from research on remediating explosive-contaminated groundwater. unl.edu

Dithionite can be injected into aquifers to create a permeable reactive barrier for in-situ remediation. vito.be This process, often termed in-situ redox manipulation (ISRM), relies on the abiotic reduction of contaminants by the dithionite itself or by the Fe(II) generated from the reduction of aquifer minerals. zarmesh.comunl.edu This technique has been successfully applied to treat contaminants like perchloroethylene, trichloroethylene (B50587), and various explosives. zarmesh.com

Laboratory experiments with Hanford sediments have demonstrated that dithionite is effective at reducing structural iron, and the reduced minerals are, in turn, effective at removing oxidized species from groundwater. The longevity and reactivity of the reduced iron are critical factors for the long-term success of this remediation strategy. Research has also shown that dithionite-treated aquifer sediments can effectively dechlorinate chloroacetanilide herbicides, providing a proof-of-concept for this remediation approach in environments rich in iron-bearing minerals. acs.org Furthermore, in iron-reducing conditions created by dithionite, the abiotic degradation of N-nitrosodimethylamine (NDMA) to less toxic products has been observed. pnnl.gov

Reduction of Structural Iron in Clay Minerals and Sediments[3][19][20].

Influence of Environmental Factors on Dithionite Reactivity

The effectiveness of this compound as a remedial agent is subject to various environmental factors that can influence its stability and reactivity.

Dithionite's stability is highly dependent on pH. It is unstable in aqueous solutions, especially under acidic conditions, where it decomposes rapidly. oecd.org However, its stability increases significantly in alkaline anaerobic conditions. researchgate.net For instance, in unbuffered solutions, dithionite reacts quickly, while in near-neutral solutions (pH ~7), it can persist for about 50 days, and in alkaline solutions (pH ~9.5), its persistence extends to over 100 days. researchgate.net The reducing power of dithionite also increases dramatically with higher pH.

Temperature is another critical factor. Elevated temperatures accelerate the decomposition of dithionite. oecd.orgnj.gov Contact with moisture or moist air can also cause decomposition, producing enough heat to potentially ignite combustible materials. nj.govnoaa.gov

The presence of other substances in the environmental matrix can also affect dithionite's performance. For example, natural water constituents like chloride, bicarbonate, sulfide, and humic acid have been shown to inhibit the degradation of TBBPA by dithionite. researchgate.net Conversely, the presence of certain minerals can catalyze the decomposition of dithionite.

pH Effects on Degradation Pathways

The stability and degradation of dithionite are highly dependent on the pH of the aqueous environment. researchgate.net In acidic conditions, dithionite decomposes rapidly. diva-portal.org The decomposition rate is accelerated by increased acidity and higher concentrations of the dithionite ion itself. researchgate.net Below a pH of 4.8, the decomposition proceeds without an induction period, whereas a short induction phase is observed at a pH below 6. oecd.org As the pH increases, particularly above neutral, the reducing power of dithionite significantly increases. For instance, the redox potential of dithionite becomes increasingly negative as the pH rises, making it a more powerful reducing agent in alkaline solutions.

Under alkaline conditions, the decomposition of sodium dithionite has been observed to be slower. researchgate.net Studies have shown that dithionite solutions are more stable in alkaline environments, with a 1% decomposition occurring within an hour at a pH between 9 and 11, compared to a 2% decomposition at pH 7 within the same timeframe. oecd.org In unbuffered solutions, dithionite reacts quickly, but in near-neutral solutions (around pH 7), it can persist for approximately 50 days, and in alkaline solutions (around pH 9.5), it can last for over 100 days. researchgate.net This increased stability at higher pH is a critical factor in its application for environmental remediation, such as in the treatment of contaminated groundwater where maintaining a specific pH can optimize the remediation process. acs.org

The following table summarizes the effect of pH on the decomposition of dithionite solutions:

Table 1: Influence of pH on Dithionite Decomposition
pH Level Decomposition Rate Stability
< 4.8 Very Rapid Very Low
< 6.0 Rapid Low
~ 7.0 Moderate Moderate (persists ~50 days)
9.0 - 11.0 Slow High (persists >100 days at pH ~9.5)

Impact of Co-contaminants and Natural Organic Matter

The effectiveness of dithionite in environmental remediation can be influenced by the presence of other substances in the soil and water.

Co-contaminants: The presence of certain co-contaminants can inhibit the degradation of target pollutants by dithionite. For example, in the degradation of the herbicide atrazine, the presence of chloride ions (Cl-) and high concentrations of bicarbonate (HCO3-) can inhibit the removal process. researchgate.net Conversely, low concentrations of bicarbonate can slightly promote degradation. researchgate.net In the context of remediating sites contaminated with nanoscale zero-valent iron (NZVI), dithionite has been used to restore the reactivity of passivated NZVI. acs.org The aging products of NZVI, which can hinder its remedial effectiveness, are dependent on pH and the presence of oxygen. acs.org The addition of dithionite can reduce these passivated layers, thereby restoring the reactivity of the NZVI for contaminant degradation. acs.org

Natural Organic Matter (NOM): Natural organic matter, a complex mixture of organic compounds found in soil and water, can interact with dithionite and affect its remedial performance. NOM can be associated with minerals in various ways, and dithionite is known to be a reductive agent for iron oxy-hydroxides, which can release bound organic matter. ctfc.cat The interaction between NOM and mineral surfaces is dynamic and can influence the availability of both the contaminant and the remedial agent. princeton.edu In some cases, NOM can compete with contaminants for reactive sites on remediating agents or can complex with the remedial agent itself, potentially reducing its effectiveness. For instance, studies on the interaction of NOM with iron (hydr)oxides, which are often targeted in dithionite-based remediation, show that NOM can be adsorbed onto these mineral surfaces. researchgate.net This can affect the surface chemistry and reactivity of the minerals towards contaminants.

Monitoring and Detection of Dithionite and its Transformation Products in Environmental Systems

Accurate monitoring of dithionite and its transformation products is crucial for assessing the effectiveness of remediation efforts and understanding its environmental fate. Due to its instability, particularly in the presence of water and oxygen, dithionite is not expected to be found in the environment long after its application. oecd.org Its primary degradation and oxidation products include sulfite (B76179), sulfate (B86663), and thiosulfate. oecd.orgnoaa.gov

Several analytical methods are available for the determination of dithionite and its byproducts:

Iodometric Titration: This is a classic method for quantifying dithionite. However, it can be subject to interference from other sulfur-containing species that also react with iodine, such as bisulfite and thiosulfate. researchgate.net To address this, methods have been developed that involve three distinct iodometric titrations to quantitatively determine dithionite, bisulfite, and thiosulfate in the presence of each other. researchgate.net

Ion Chromatography (IC): IC provides a rapid and reliable method for the quantification of dithionite and its decomposition products. acs.org This technique offers a simpler, one-step process that can be automated, providing results that are in excellent agreement with traditional titration methods. acs.orgresearchgate.net

Spectrophotometry: Spectrophotometric methods have been used to determine dithionite concentrations in various matrices, including bread. One method involves reacting the sample with rosaniline and formaldehyde (B43269) and measuring the absorbance at a specific wavelength.

High-Performance Liquid Chromatography (HPLC): HPLC methods have also been developed for the determination of sodium dithionite. ub.ro

Other Methods: Other techniques that have been employed for dithionite detection include voltammetric sensors and polarography. researchgate.netub.ro

The selection of a monitoring method depends on the specific requirements of the environmental system being studied, including the expected concentrations, the presence of interfering substances, and the need for rapid analysis.

Xii. Future Research Directions in Potassium Dithionite Chemistry

Exploration of New Redox-Active Applications in Organic and Inorganic Chemistry

The strong reducing power of the dithionite (B78146) ion is well-established, but its full potential in synthesis remains untapped. Future work will likely focus on expanding its role in creating complex organic molecules and novel inorganic materials. In organic synthesis, dithionite has proven effective for the chemoselective reduction of nitro groups, even in the presence of sensitive functionalities like aldehydes or esters. rsc.org This capability allows for efficient one-pot, tandem reductive cyclization reactions to produce important heterocyclic compounds. rsc.org Further research into flow chemistry applications could significantly improve reaction times and scalability for these transformations. beilstein-journals.org For instance, the reduction of aldehydes can be achieved selectively in the presence of ketones under continuous flow conditions. beilstein-journals.org

In inorganic chemistry, dithionite serves as a valuable reducing agent in the synthesis of metal nanoparticles. u-szeged.hu Research into "green synthesis" methods using dithionite to reduce metal salts in aqueous solutions at room temperature is a promising area for creating environmentally benign nanomaterials. u-szeged.huacs.org Additionally, its ability to act as a sulfur dioxide surrogate opens up possibilities in multicomponent reactions for constructing complex sulfur-containing compounds like alkyl and alkenyl tertiary sulfones. acs.orgrhhz.net Exploring its use in the synthesis of functional materials, such as transient 2D supramolecular organic frameworks (SOFs) which can act as catalysts for green synthesis in water, represents a frontier in materials chemistry. nih.gov

Advanced Characterization Techniques for In-Situ Mechanistic Studies

A deeper understanding of potassium dithionite's reaction mechanisms is essential for optimizing its application and controlling its decomposition. The inherent instability of the dithionite ion, especially in aqueous solutions, makes real-time analysis challenging. Future research will increasingly rely on advanced analytical techniques to probe these transient processes. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study the thermal and chemical stability of dithionite solutions under anaerobic conditions, providing insights into how factors like pH, temperature, and concentration affect its decomposition. researchgate.netdiva-portal.org

To gain a more complete picture, simultaneous determination of all sulfur species involved in dithionite reactions is necessary. zarmesh.com This requires a combination of techniques, such as UV-Vis spectrometry, iodometric titrations, and ion chromatography, to track the concentration of dithionite and its various degradation products over time. researchgate.netresearchgate.net For mechanistic studies of its role in catalysis or enzymatic reactions, stopped-flow spectrophotometry can monitor rapid kinetic processes under anaerobic conditions. nih.gov The development of in-situ methods that can be applied under real-world conditions, such as during environmental remediation or industrial processing, will be critical for understanding its behavior and improving its effectiveness.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental work offers a powerful tool for predicting the behavior of this compound and designing new applications. In the context of environmental remediation, multicomponent reactive transport models are being developed to simulate the entire process of in situ redox manipulation (ISRM) using dithionite. confex.com These models, built on platforms like PFLOTRAN, can capture the complex interplay of geochemistry and hydrology, helping to identify key parameters that influence remediation effectiveness and reduce uncertainty. confex.com

At a more fundamental level, quantum chemistry methods like Density Functional Theory (DFT) can be used to investigate the adsorption mechanisms of dithionite-related species on mineral surfaces, which is crucial for applications in froth flotation and remediation. mdpi.com For predicting the properties of molecules and materials, quantitative structure-activity relationship (QSAR) models can be developed. For instance, such models have been used to predict the interaction of compounds with biological targets like potassium channels. nih.gov Applying similar predictive modeling to the reactivity and stability of this compound could accelerate the discovery of new stabilizers and novel applications.

Sustainable and Green Chemistry Aspects of Dithionite Utilization

The principles of green chemistry are increasingly guiding chemical research and process development, and the use of this compound is no exception. Dithionite is an inexpensive and readily available industrial reagent, making it an attractive candidate for sustainable chemical transformations. acs.org Its application in one-pot, tandem reactions that build molecular complexity efficiently, reduce waste, and shorten reaction times aligns well with green chemistry goals. rsc.org

A significant area of future research is its use as a catalyst or reagent in green synthesis. For example, dithionite has been used to fuel the formation of transient supramolecular frameworks that catalyze reactions in water, an environmentally benign solvent. nih.gov It is also employed in the green synthesis of iron oxide nanoparticles using natural extracts, offering a more sustainable alternative to traditional chemical methods. acs.org Further exploration of dithionite-mediated reactions that avoid hazardous reagents and solvents, such as its use in the selective reduction of azobenzenes in aqueous solutions, will continue to be a priority. organic-chemistry.org

Expanding Environmental Applications and Understanding Long-Term Stability in Remediation Contexts

This compound's most significant environmental application is in in situ redox manipulation (ISRM) for the remediation of contaminated groundwater. researchgate.netcapes.gov.br By injecting a dithionite solution into an aquifer, it reduces naturally occurring iron(III) in sediments to iron(II), creating a permeable reactive barrier. clu-in.orgnih.gov This barrier can then immobilize or degrade redox-sensitive contaminants like hexavalent chromium (Cr(VI)) and trichloroethylene (B50587) (TCE). researchgate.netnih.gov

A critical focus for future research is the long-term stability and effectiveness of these dithionite-created barriers. zarmesh.com The stability of dithionite is highly dependent on aquifer conditions, particularly pH; it is more stable in alkaline, anoxic solutions. diva-portal.orgzarmesh.com Studies have shown that in near-neutral pH, dithionite may persist for around 50 days, while at a pH of about 9.5, it can last for over 100 days. researchgate.net Understanding and modeling the decomposition rates under various geochemical conditions is essential for predicting the longevity of the treatment zone, which can be on the order of years. zarmesh.comresearchgate.net Future work will aim to optimize injection strategies and formulations to enhance stability and expand the range of treatable contaminants, while also assessing any potential long-term impacts of its decomposition products on the aquifer ecosystem. zarmesh.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing potassium dithionite in laboratory settings?

  • Methodological Answer : Synthesis typically involves reducing potassium metabisulfite (K₂S₂O₅) with sodium hydrosulfite (Na₂S₂O₄) under controlled pH and inert atmospheres to prevent oxidation. Characterization requires UV-Vis spectroscopy to confirm the dithionite anion (S₂O₄²⁻) absorption peak near 315 nm . Purity assessment involves iodometric titration to quantify active reducing species, complemented by X-ray diffraction (XRD) for crystalline structure validation . For reproducibility, document inert gas purging during synthesis and storage at ≤4°C to minimize decomposition .

Q. Which analytical techniques are most reliable for detecting this compound in environmental matrices?

  • Methodological Answer : Differential spectrophotometry using potassium ferricyanide (K₃[Fe(CN)₆]) is a validated approach, where dithionite reduces Fe³⁺ to Fe²⁺, producing a measurable absorbance shift at 420 nm . Electrochemical methods, such as cyclic voltammetry, are also effective for tracking redox activity in aqueous systems. For complex samples, pair these with ion chromatography to rule out interference from sulfite (SO₃²⁻) or thiosulfate (S₂O₃²⁻) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the redox behavior of this compound under variable pH and temperature conditions?

  • Methodological Answer : Use a factorial design to test pH (3–11) and temperature (10–50°C) effects on dithionite’s redox potential. Employ potentiometric titration with a platinum electrode to measure standard reduction potentials (E°). Control oxygen levels via nitrogen sparging, as O₂ accelerates decomposition. Validate results with kinetic modeling (e.g., Arrhenius plots) to quantify activation energy for degradation pathways .

Q. What experimental strategies resolve contradictions in reported stability data for this compound in aqueous solutions?

  • Methodological Answer : Contradictions often arise from unaccounted variables like trace metal catalysts or dissolved oxygen. Design controlled studies using chelating agents (e.g., EDTA) to sequester metal ions and compare degradation rates via UV-Vis kinetics. Apply multivariate regression to identify dominant destabilizing factors. For reproducibility, pre-treat water with ion-exchange resins and document dissolved O₂ levels using Winkler titration .

Q. How can the reductive capacity of this compound be optimized for advanced oxidation processes (AOPs) in environmental remediation?

  • Methodological Answer : Pair dithionite with transition metal catalysts (e.g., Fe²⁺) to enhance electron transfer in Fenton-like systems. Use response surface methodology (RSM) to optimize molar ratios and reaction time. Monitor hydroxyl radical (•OH) production via electron paramagnetic resonance (EPR) with spin-trapping agents like DMPO. Compare efficiency against traditional reductants (e.g., ascorbic acid) using LC-MS to quantify pollutant degradation intermediates .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under nitrogen or argon to prevent moisture and oxygen exposure. Conduct hazard assessments per OSHA guidelines, emphasizing respiratory protection during powder handling due to dust generation. For waste disposal, neutralize with dilute hydrogen peroxide (H₂O₂) to oxidize residual dithionite to sulfates, avoiding spontaneous exothermic reactions .

Methodological Considerations for Data Interpretation

  • Handling Contradictory Data : Use sensitivity analysis to weigh experimental variables (e.g., light exposure, reagent purity) and apply Bland-Altman plots for inter-method comparisons .
  • Reproducibility : Adhere to the "Experimental" section guidelines from Reviews in Analytical Chemistry, detailing equipment models, reagent sources, and statistical software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.